molecular formula C24H33N5O3 B2955644 N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903255-58-3

N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2955644
CAS No.: 903255-58-3
M. Wt: 439.56
InChI Key: YCQGBBAXCFYIBP-UHFFFAOYSA-N
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Description

N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylacetic acid to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the reaction of this amine with 4-methylpiperazine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c1-27(2)20-9-7-19(8-10-20)26-24(31)23(30)25-17-22(29-15-13-28(3)14-16-29)18-5-11-21(32-4)12-6-18/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQGBBAXCFYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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